molecular formula C18H28N4O2S B2416990 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide CAS No. 899756-39-9

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide

Cat. No. B2416990
CAS RN: 899756-39-9
M. Wt: 364.51
InChI Key: VJNGKAVQMPSJFF-UHFFFAOYSA-N
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Description

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide, also known as TAK-659, is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Scientific Research Applications

Formation of Functionalized Cyclopentenes

A study by Han et al. (2011) employed acrylamides derived from 3,5-dimethyl-1H-pyrazole in asymmetric [3+2] cycloaddition reactions, showcasing the use of similar pyrazole derivatives in synthesizing cyclopentene structures with potential applications in pharmaceuticals and materials science (Han et al., 2011).

Synthesis of Pyrazole Derivatives for Photosynthetic Inhibition

Research by Vicentini et al. (2005) involved synthesizing pyrazole derivatives, including 4-carboxypyrazolo derivatives, which were evaluated as potential inhibitors of photosynthetic electron transport. This study highlights the potential use of pyrazole derivatives in developing herbicides or studying photosynthesis (Vicentini et al., 2005).

Antihypertensive Beta-Adrenergic Blocking Agents

Baldwin et al. (1980) synthesized a series of compounds, including pyrazine and thiadiazole derivatives, that possess beta-adrenoceptor antagonist activity and vasodilating potency. These compounds, similar to N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide, could be explored for their potential in treating hypertension (Baldwin et al., 1980).

Synthesis of Pyrazole Amide Derivatives for Insecticidal Activity

Deng et al. (2016) designed and synthesized a series of pyrazole amide derivatives, demonstrating their insecticidal activity against cotton bollworm. This research indicates the potential use of this compound in developing new insecticides (Deng et al., 2016).

properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S/c1-18(2,3)22-15(13-10-25-11-14(13)21-22)20-17(24)16(23)19-12-8-6-4-5-7-9-12/h12H,4-11H2,1-3H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNGKAVQMPSJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NC3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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